molecular formula C9H14Cl2N2O2 B2415114 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride CAS No. 1909308-39-9

2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2415114
CAS No.: 1909308-39-9
M. Wt: 253.12
InChI Key: ADQUTIRPKCDSSQ-UHFFFAOYSA-N
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Description

“2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1909308-39-9 . It has a molecular weight of 253.13 . The IUPAC name for this compound is 2-((dimethylamino)methyl)isonicotinic acid dihydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2.2ClH/c1-11(2)6-8-5-7(9(12)13)3-4-10-8;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Catalytic Applications

2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride plays a significant role as a catalyst in various chemical reactions. For instance, it is used as an efficient catalyst in the iodolactonisation of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature (Meng, Liu, Liu, & Wang, 2015). Additionally, it serves as a catalyst in the acylation of inert alcohols and phenols under base-free conditions, revealing insights into the reaction mechanism and showing potential for recyclability (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Condensation Reactions

This compound is also instrumental in various synthesis and condensation reactions. It is utilized in the synthesis of carboxylic esters and lactones, particularly in facilitating reactions under mild conditions to produce high yields (Shiina, Kubota, & Hashizume, 2004). In another study, it aids in the preparation of carboxamides and peptides from free carboxylic acids and amines by dehydration condensation (Shiina, Suenaga, Nakano, & Mukaiyama, 2000).

Cooperative Catalysis

The compound is a key player in cooperative catalysis. It has been used along with arylboronic acid for dehydrative condensation between carboxylic acids and amines, enhancing efficiency and selectivity in the synthesis of amides (Ishihara & Lu, 2016).

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound contributes to the formation of multicomponent adducts through cocrystallization with carboxylic acids. These adducts are characterized by their unique structural and supramolecular aspects, involving various weak nonbonding interactions (Fang, Chen, Chen, Wang, Yan, Jin, Xu, & Wang, 2020).

Safety and Hazards

The safety information for “2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(dimethylamino)methyl]pyridine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-11(2)6-8-5-7(9(12)13)3-4-10-8;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQUTIRPKCDSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=CC(=C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-39-9
Record name 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride
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